Nevirapine hemihydrate

Intrinsic Dissolution Rate Solid-State Pharmaceutics Pseudopolymorphism

Manufacturers risk instability when anhydrous nevirapine is inadvertently used in aqueous suspension, leading to crystal growth and sedimentation. Nevirapine hemihydrate (CAS 220988-26-1) is the USP-mandated API for oral suspension: • Compendial compliance: meets USP water content 3.1-3.9% (Karl Fischer). • Physical stability: stable crystal habit prevents crystal growth and irreversible sedimentation in aqueous media. • Analytical accuracy: 1.5× slower intrinsic dissolution vs. anhydrous; essential for valid dissolution method development and batch consistency.

Molecular Formula C30H30N8O3
Molecular Weight 550.6 g/mol
CAS No. 220988-26-1
Cat. No. B1241569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNevirapine hemihydrate
CAS220988-26-1
SynonymsBI RG 587
BI-RG-587
BIRG587
Hemihydrate, Nevirapine
Nevirapine
Nevirapine Hemihydrate
Viramune
Molecular FormulaC30H30N8O3
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.O
InChIInChI=1S/2C15H14N4O.H2O/c2*1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10;/h2*2-3,6-8,10H,4-5H2,1H3,(H,18,20);1H2
InChIKeyKMTLSXAXTLQBKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nevirapine Hemihydrate (CAS 220988-26-1): Solid Form Baseline and Procurement Context


Nevirapine hemihydrate (CAS 220988-26-1) is a pseudopolymorphic crystalline form of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, with a molecular formula of 2C15H14N4O·H2O and a molecular weight of 550.61 g/mol [1]. It is the hemihydrate solid form of the active pharmaceutical ingredient (API) used primarily in oral suspension formulations, distinct from the anhydrous form employed in immediate-release (IR) and extended-release (XR) tablets [2][3]. This hydrate exhibits unique physicochemical properties that directly impact formulation strategy, stability, and dissolution performance, making it a non-substitutable material in specific dosage form manufacturing and analytical reference standard applications.

Why Nevirapine Solid Form Substitution is Not Trivial: Hydrate vs. Anhydrous


Nevirapine exists in multiple crystalline forms, including an anhydrous form (Form I), a hemihydrate, and various solvates, each exhibiting distinct solid-state properties that directly govern manufacturing feasibility and drug product performance [1]. The hemihydrate is not merely a 'hydrated version' of the API; its crystal lattice incorporates water molecules in a specific stoichiometry (0.5 H2O per nevirapine molecule), resulting in a unique crystal habit, particle morphology, and intrinsic dissolution rate compared to the solvent-free anhydrous form [2][3]. Furthermore, regulatory monographs such as the USP explicitly differentiate the two forms based on water content specifications—a quality attribute that cannot be met by the anhydrous material without deliberate hydration processing [4]. Therefore, the hemihydrate cannot be simply substituted with the anhydrous form in aqueous suspension manufacturing without risking physical instability (e.g., crystal growth, sedimentation) or altered dissolution performance, as the anhydrous form is documented to be metastable under certain conditions and can convert to the hemihydrate in aqueous media [5].

Nevirapine Hemihydrate: Head-to-Head Evidence vs. Anhydrous and Solvate Forms


Intrinsic Dissolution Rate: 1.5-fold Slower than Anhydrous Form in Acidic Media

The disk intrinsic dissolution rate (DIDR) of the solvent-free anhydrous form (Form I) of nevirapine was found to be 1.5-fold greater than that of the hemihydrate form when tested in both 0.01 mol L⁻¹ HCl and 0.1 mol L⁻¹ HCl [1]. This direct comparison, performed under identical hydrodynamic conditions using the rotating disk method, demonstrates that the hemihydrate exhibits a significantly slower intrinsic dissolution rate in acidic environments representative of gastric fluid.

Intrinsic Dissolution Rate Solid-State Pharmaceutics Pseudopolymorphism

Water Content Specification: Definitive QC Differentiator from Anhydrous Form

According to the USP monograph, the water content specification for nevirapine hemihydrate is strictly defined as between 3.1% and 3.9% (Method I), whereas the anhydrous form is specified to contain not more than 0.2% water [1]. This is not merely a purity parameter but a definitive identification and quality attribute that distinguishes the two solid forms.

Karl Fischer Titration Quality Control USP Monograph

Hygroscopic Stability: Solvates Convert to Hemihydrate Under ICH Conditions

A study on nevirapine solvates subjected to elevated temperature and humidity (40°C/75% RH for 28 days) demonstrated that solvates containing water-miscible guest solvents undergo solvent exchange to form the stable hemihydrate, while solvates with hydrophobic guests desolvate to the anhydrous form (Form I) [1]. Specifically, the hemihydrate was identified as the thermodynamically stable end-product in high-humidity aqueous environments when water can enter the solvent channels and displace the original guest [1].

Physical Stability Solvate Conversion ICH Stability Testing

Suspension Formulation: Hemihydrate Required for Physical Stability

Patent literature explicitly states that attempts to make an aqueous pharmaceutical suspension from the anhydrous form of nevirapine were problematic, leading to the development of a suspension specifically comprising nevirapine hemihydrate with a defined particle size range between about 1 and 150 microns in diameter [1]. This indicates that the anhydrous form does not maintain the same suspension physical stability or re-dispersibility characteristics as the hemihydrate.

Pharmaceutical Suspension Particle Engineering Formulation Science

Nevirapine Hemihydrate: Evidence-Based Application Scenarios


Manufacturing of Nevirapine Oral Suspension (Pediatric Formulation)

Due to its unique crystal habit and physical stability in aqueous media, the hemihydrate is the designated API for manufacturing Viramune® oral suspension and generic equivalents [1]. The USP monographs for both the API and the suspension product specifically reference the hemihydrate form, making it a compendial requirement. The anhydrous form is known to be unsuitable for this application, as it leads to physical instability issues such as crystal growth and irreversible sedimentation [2]. Therefore, procurement of the hemihydrate is mandatory for any manufacturer of this specific dosage form.

USP Reference Standard for Compendial Testing

The USP provides a separate Reference Standard for Nevirapine Hemihydrate RS, distinct from the Nevirapine Anhydrous RS [1]. This RS is essential for analytical method development and validation, particularly for the water content determination (Karl Fischer) and identification tests (IR spectroscopy, without drying the specimen) that differentiate the hydrate from the anhydrous form [2]. Quality control laboratories must procure this specific hemihydrate reference standard to ensure accurate and compendial-compliant testing of nevirapine hemihydrate drug substance and its associated suspension drug products.

Preformulation and Physical Stability Studies of Hydrate Formation

Researchers investigating the solid-state landscape of nevirapine, particularly the formation of pseudopolymorphs and solvates, require the hemihydrate as a well-characterized reference material. The hemihydrate serves as a key end-product in studies of solvent-mediated phase transformations [1]. Its unique crystal structure (space group P21/n) and distinct XRPD pattern are critical for identifying and quantifying hydrate formation during wet granulation, lyophilization, or stability studies of the anhydrous form [2][3].

Dissolution Method Development for Hydrate-Containing Formulations

The hemihydrate exhibits a 1.5-fold slower intrinsic dissolution rate compared to the anhydrous form in acidic media [1]. Consequently, analytical scientists developing dissolution methods for nevirapine oral suspension or any formulation containing the hemihydrate must use this specific solid form to generate accurate dissolution profiles. Using the anhydrous form as a substitute in method development would yield artificially faster dissolution rates, leading to an incorrect method that fails to discriminate product performance or ensure batch-to-batch consistency of the hydrate-based formulation.

Technical Documentation Hub

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